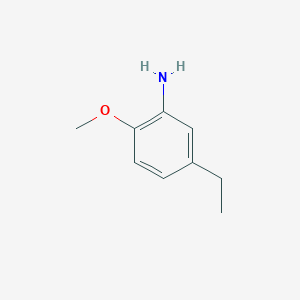

5-Ethyl-2-methoxyaniline

描述

Note: The provided evidence primarily discusses 5-(ethylsulfonyl)-2-methoxyaniline (CAS 5339-62-8), a compound distinct from 5-Ethyl-2-methoxyaniline (CAS 146449-90-3) mentioned in the query. Due to the absence of direct data on the latter in the evidence, this article focuses on the sulfonyl derivative, a pharmacologically significant fragment of VEGFR2 tyrosine kinase inhibitors.

5-(Ethylsulfonyl)-2-methoxyaniline (hereafter referred to as Compound 5) is a tri-substituted aniline featuring a methoxy group at position 2, an ethylsulfonyl group at position 5, and an amino group at position 1 (Figure 1). Its synthesis, first reported by Murár et al. (2013), involves a four-step route starting from 4-methoxybenzene-1-sulfonyl chloride, achieving a 59% overall yield . Compound 5 is critical in medicinal chemistry as a precursor for kinase inhibitors targeting angiogenesis and neoplastic diseases .

属性

IUPAC Name |

5-ethyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTSEIIVLRUWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622246 | |

| Record name | 5-Ethyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67291-61-6 | |

| Record name | 5-Ethyl-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67291-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 5-ethyl-2-methoxybenzene , followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions: 5-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Organic Synthesis

5-Ethyl-2-methoxyaniline is utilized as an intermediate in the synthesis of various organic compounds. Its derivatives are important in the production of:

- Dyes : The compound serves as a precursor for synthesizing various dyes used in textiles and other industries.

- Pharmaceuticals : It is involved in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Material Science

In material science, this compound is used to produce specialty chemicals and materials. Its properties enhance the durability and resistance of polymers and coatings against environmental factors.

| Application | Description |

|---|---|

| Dyes | Precursor for synthetic dyes |

| Pharmaceuticals | Building block for bioactive compounds |

| Specialty Chemicals | Used in polymers and coatings |

Biological Research

The compound is studied for its potential pharmacological properties. It acts as a building block for designing compounds that target various biological pathways. Notably, it has been associated with:

- Antitumor Activity : Compounds derived from this compound have shown promise as inhibitors of tumor growth through mechanisms involving receptor tyrosine kinases like VEGFR2 .

- Cardiovascular Agents : Its derivatives are being explored for their potential in treating cardiovascular diseases.

Case Study 1: Antitumor Agents

A study highlighted that derivatives of this compound serve as structural fragments in over 131 compounds with diverse biological activities, particularly as antitumor agents targeting VEGFR2. One derivative demonstrated an IC50 value of 22 nM against VEGFR2, indicating strong inhibitory activity .

Case Study 2: Pharmacophoric Ligands

Research has shown that modifications of this compound can lead to new pharmacophoric ligands that interact with various molecular targets, enhancing their therapeutic potential . These studies emphasize its versatility in drug design.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxyaniline | Lacks ethyl group; less hydrophobic |

| 5-Ethylaniline | Lacks methoxy group; affects electron-donating properties |

| 2,5-Dimethoxyaniline | Contains an additional methoxy group; alters reactivity |

The combination of ethyl and methoxy groups in this compound provides distinct chemical and physical properties that enhance its utility in synthesis and biological applications.

作用机制

The mechanism of action of 5-Ethyl-2-methoxyaniline depends on its specific application. In pharmacological contexts, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the ethyl and methoxy groups can influence its binding affinity and selectivity towards these targets, modulating biological pathways and cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Amino-4-(ethylsulfonyl)phenol

- Structural difference : Replaces the methoxy group (OCH₃) of Compound 5 with a hydroxyl (OH) group.

- Synthesis and availability : Historically used as a precursor to Compound 5 via N-acetylation, O-methylation, and deprotection. However, commercial production was discontinued, limiting accessibility .

- Pharmacological relevance : Less stable than Compound 5 due to the hydroxyl group’s susceptibility to oxidation, reducing its utility in drug development .

5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline

- Structural difference : Substitutes the ethylsulfonyl group (SO₂C₂H₅) of Compound 5 with a hydroxyethylsulfonyl group (SO₂C₂H₄OH).

- Applications : Primarily used in dye chemistry, unlike Compound 5’s role in kinase inhibitors .

Data Table: Key Comparisons

Research Findings and Challenges

- Synthesis efficiency : The four-step synthesis of Compound 5 (59% yield) is less efficient than the single-step method (96% yield) but avoids reliance on discontinued precursors .

- Commercial barriers : Compound 5 remains costly (sold in 1 g quantities) due to reliance on niche suppliers like the Aldrich CPR collection .

- Pharmacological promise : Despite synthesis hurdles, Compound 5 is cited in 191 reactions (SciFinder) as a critical building block for kinase inhibitors, underscoring its irreplaceability .

生物活性

5-Ethyl-2-methoxyaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features an ethyl group and a methoxy group attached to an aniline structure. This unique configuration influences its solubility, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ethyl and methoxy groups enhances its binding affinity and selectivity towards these targets, modulating several biological pathways. Notably, it has been identified as a precursor for developing potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in angiogenesis and tumor growth regulation .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : It has shown promise as part of compounds that inhibit tumor growth by targeting VEGFR2. In particular, derivatives containing this compound have demonstrated significant antitumor effects in various preclinical models .

- Cardiovascular Effects : Some derivatives exhibit cardiovascular protective properties, potentially through modulation of vascular signaling pathways .

- Anti-inflammatory Properties : There is evidence suggesting that compounds derived from this compound can exert anti-inflammatory effects, although specific mechanisms are still under investigation .

Table 1: Summary of Biological Activities

Case Study: VEGFR2 Inhibition

In a notable study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on VEGFR2. One compound demonstrated an IC50 value of 22 nM, indicating strong potency against this target. The structural analysis revealed critical interactions with key amino acids in the receptor's active site, underscoring the importance of the ethyl and methoxy substituents in enhancing binding affinity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Characteristics | Biological Activity |

|---|---|---|

| 2-Methoxyaniline | Lacks ethyl group; less hydrophobic | Reduced biological activity |

| 5-Ethylaniline | Lacks methoxy group; affects electron donation | Limited pharmacological use |

| 2,5-Dimethoxyaniline | Additional methoxy group alters reactivity | Varied biological properties |

The combination of both ethyl and methoxy groups in this compound provides distinct chemical properties that enhance its versatility in synthetic applications and potential therapeutic uses .

常见问题

Q. What are the established synthetic routes for 5-Ethyl-2-methoxyaniline, and what key challenges arise during its multi-step preparation?

The primary synthesis involves a four-step pathway starting from 4-methoxybenzene-1-sulfonyl chloride, including sulfonation, ethylation, nitration, and catalytic hydrogenation . Key challenges include controlling regioselectivity during nitration (to avoid dinitro byproducts) and maintaining high yields in the hydrogenation step. The use of NaHCO3 as a buffer in sulfonation (Step 1) and THF/water solvent systems improves reaction efficiency .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Physicochemical characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, the nitro intermediate (4) shows distinct NO2 stretching vibrations at ~1520 cm⁻¹ in IR, while the final aniline product (5) exhibits NH2 peaks at δ 4.8–5.2 ppm in ¹H NMR . Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Q. What pharmacological roles does this compound serve in kinase inhibitor development?

The compound acts as a pharmacophoric fragment in VEGFR2 inhibitors (e.g., AAZ in PDB complex 1Y6A, IC50 = 22 nM) by forming hydrogen bonds with kinase hinge regions. Its ethylsulfonyl and methoxy groups enhance binding affinity and selectivity against off-target kinases like PDGFR .

Advanced Research Questions

Q. How can researchers optimize the nitration step in the synthesis of this compound to minimize byproduct formation?

Contradictory yields (73% vs. 54%) under HNO3 vs. HNO3/H2SO4 conditions suggest temperature and acid strength critically influence regioselectivity . Systematic optimization involves:

Q. What strategies are effective in resolving contradictory yield data observed in the synthesis of this compound under varying reaction conditions?

Discrepancies in nitration yields require:

Q. What computational approaches are used to model the interaction between this compound-derived fragments and VEGFR2?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes. For AAZ, the ethylsulfonyl group occupies the hydrophobic pocket near Lys868, while the methoxy group stabilizes the DFG loop. Free energy calculations (MM-PBSA) validate binding affinities .

Q. How do steric and electronic properties of substituents on this compound influence its bioactivity as a pharmacophore?

Structure-activity relationship (SAR) studies reveal:

Q. What analytical methods are employed to detect and quantify degradation products of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH) combined with UPLC-QTOF-MS identify hydrolytic (e.g., sulfonic acid derivatives) and oxidative (e.g., nitroso intermediates) degradation pathways. Quantification uses external calibration curves with deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。